molecular formula C9H9N3O2 B14887447 Ethyl pyrazolo[1,5-c]pyrimidine-5-carboxylate

Ethyl pyrazolo[1,5-c]pyrimidine-5-carboxylate

Cat. No.: B14887447
M. Wt: 191.19 g/mol
InChI Key: VQBLLVJKBGMWSZ-UHFFFAOYSA-N
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Description

Ethyl pyrazolo[1,5-c]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-c]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a pyrazole ring fused with a pyrimidine ring, with an ethyl ester group attached to the carboxylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl pyrazolo[1,5-c]pyrimidine-5-carboxylate typically involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds. One common method includes the reaction of 5-aminopyrazole with ethyl acetoacetate under acidic or basic conditions to form the desired product . The reaction conditions often require heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl pyrazolo[1,5-c]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyrazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl pyrazolo[1,5-c]pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl pyrazolo[1,5-c]pyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Ethyl pyrazolo[1,5-c]pyrimidine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the versatility of its applications in various fields.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

ethyl pyrazolo[1,5-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)8-5-7-3-4-11-12(7)6-10-8/h3-6H,2H2,1H3

InChI Key

VQBLLVJKBGMWSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC=NN2C=N1

Origin of Product

United States

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